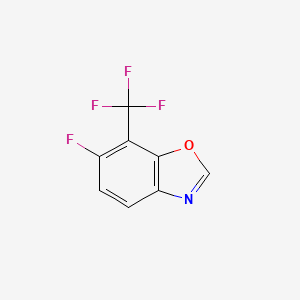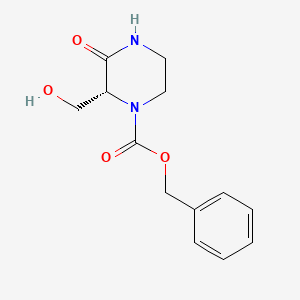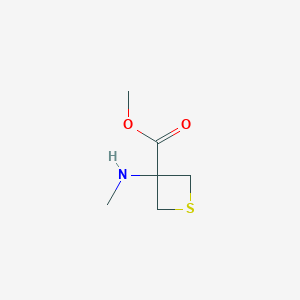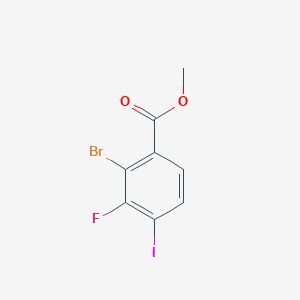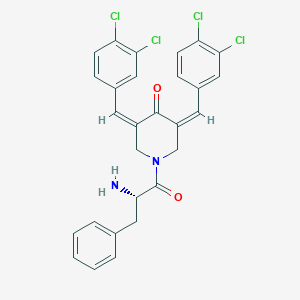
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinone derivatives. This compound is characterized by the presence of a piperidin-4-one core substituted with L-phenylalanyl and two 3,4-dichlorobenzylidene groups. It is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one typically involves the following steps:
Formation of the Piperidin-4-one Core: The piperidin-4-one core can be synthesized through the condensation of appropriate aldehydes with piperidine under acidic or basic conditions.
Introduction of L-phenylalanyl Group: The L-phenylalanyl group can be introduced via peptide coupling reactions using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide).
Addition of 3,4-dichlorobenzylidene Groups: The 3,4-dichlorobenzylidene groups can be added through aldol condensation reactions between the piperidin-4-one core and 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated peptide synthesizers, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated benzylidene groups.
Substitution: Substituted derivatives with nucleophilic groups replacing hydrogen atoms on the benzylidene rings.
Scientific Research Applications
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
1-(L-phenylalanyl)-3,5-bis(4-chlorobenzylidene)piperidin-4-one: Similar structure but with a single chlorine atom on the benzylidene groups.
1-(L-phenylalanyl)-3,5-bis(3,4-dimethoxybenzylidene)piperidin-4-one: Similar structure but with methoxy groups instead of chlorine atoms on the benzylidene rings.
1-(L-phenylalanyl)-3,5-bis(3,4-difluorobenzylidene)piperidin-4-one: Similar structure but with fluorine atoms on the benzylidene groups.
Uniqueness
1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one is unique due to the presence of two 3,4-dichlorobenzylidene groups, which may confer distinct chemical and biological properties compared to its analogs. The dichlorobenzylidene groups can enhance the compound’s stability, reactivity, and potential biological activities.
Properties
Molecular Formula |
C28H22Cl4N2O2 |
|---|---|
Molecular Weight |
560.3 g/mol |
IUPAC Name |
(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C28H22Cl4N2O2/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19/h1-13,26H,14-16,33H2/b20-10-,21-11-/t26-/m0/s1 |
InChI Key |
IYJSFPQYTFFTKN-PIZYVJEOSA-N |
Isomeric SMILES |
C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)
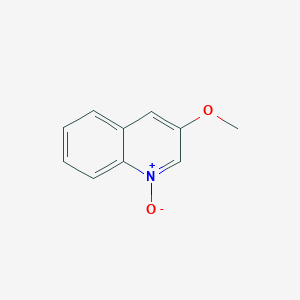
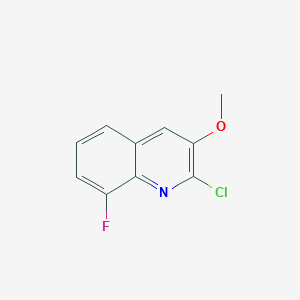
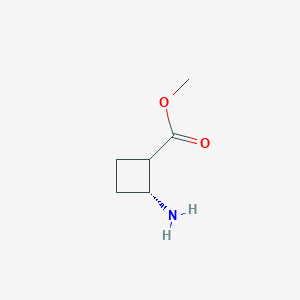
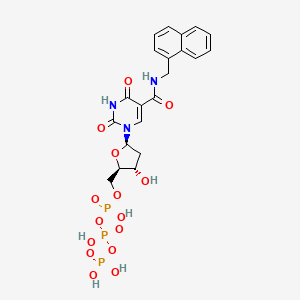
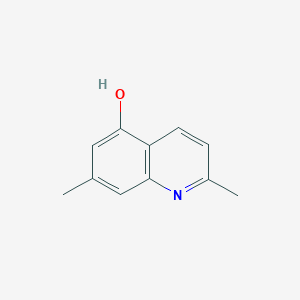
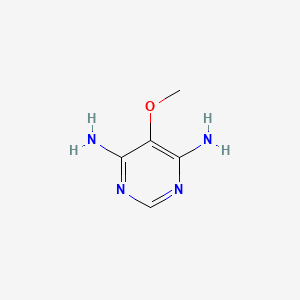
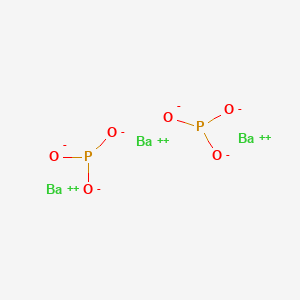
![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
